2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Description
2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, substituted with various functional groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Properties
IUPAC Name |
2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N4O3S2/c1-14-3-6-17(7-4-14)32-25(35)23-18-9-10-31(15(2)33)12-21(18)37-24(23)30-26(32)36-13-22(34)29-20-8-5-16(27)11-19(20)28/h3-8,11H,9-10,12-13H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVFDRGHAHWHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=C(C=C4)F)F)SC5=C3CCN(C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the Acetyl and Oxo Groups: This is achieved through acetylation and oxidation reactions using reagents such as acetic anhydride and oxidizing agents.
Substitution with p-Tolyl Group:
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and thioether groups.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
The compound 2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis, and preliminary findings related to its biological activities.
Pharmacological Potential
Preliminary studies suggest that compounds with structural similarities to This compound exhibit a range of biological activities:
- Anticancer Activity : Research indicates that similar compounds may inhibit tumor growth in various cancer cell lines. For instance, compounds with related structures have shown significant activity against human tumor cell lines representing different cancers such as lung and breast cancer .
- Anti-inflammatory Properties : Molecular docking studies have identified potential anti-inflammatory effects through inhibition of specific enzymes like 5-lipoxygenase (5-LOX), suggesting therapeutic avenues for inflammatory diseases .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the tricyclic structure. The functional groups present allow for further modifications to create derivatives with enhanced or targeted biological activities.
Research Case Studies
Several studies have evaluated the biological activities of structurally related compounds:
- Case Study 1 : A series of sulfonamide derivatives were synthesized and tested for anticancer activity against the NCI-60 cell line panel. The most effective compounds demonstrated low micromolar growth inhibition levels across multiple cancer types .
- Case Study 2 : In silico evaluations of similar compounds indicated promising interactions with biological targets involved in cancer progression and inflammation, warranting further investigation into their therapeutic potential .
Mechanism of Action
The exact mechanism of action of 2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure suggests it may inhibit certain enzymes or interfere with protein-protein interactions, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-tetrahydrospiros-(Benzo[h]quinazoline-5,1′-cycloalkanes): These compounds share a similar core structure and functional groups.
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar thieno[2,3-d]pyrimidine cores but different substituents.
Uniqueness
2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is unique due to its specific combination of functional groups and the presence of the difluorophenylacetamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
The compound 2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide (CAS Number: 1217092-97-1) is a complex organic molecule with potential pharmacological applications. This article explores its biological activities, focusing on its antibacterial and antifungal properties, as well as its cytotoxicity and structure-activity relationship (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 504.6 g/mol. The structural characteristics include a triazatricyclo framework and various functional groups that suggest potential bioactivity.
Antibacterial Activity
Recent studies have demonstrated that compounds structurally similar to the target compound exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MIC) : Compounds in this class showed MIC values ranging from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains.
- Minimum Bactericidal Concentrations (MBC) : Corresponding MBC values were observed between 0.008 mg/mL and 1.2 mg/mL.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound A | E. coli | 0.004 | 0.008 |
| Compound B | S. aureus | 0.015 | 0.030 |
| Compound C | B. cereus | 0.008 | 0.020 |
| Compound D | En. cloacae | 0.004 | 0.006 |
These compounds were found to be more potent than traditional antibiotics like ampicillin and streptomycin, indicating their potential as effective antibacterial agents .
Antifungal Activity
The antifungal properties of similar compounds have also been evaluated, revealing promising results:
- MIC values for antifungal activity ranged from 0.004 mg/mL to 0.06 mg/mL.
Table 2: Antifungal Activity of Related Compounds
| Compound | Fungi Tested | MIC (mg/mL) |
|---|---|---|
| Compound E | T. viride | 0.004 |
| Compound F | A. fumigatus | 0.060 |
These findings suggest that the compound may inhibit fungal growth effectively, with specific activity against sensitive strains .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on normal human lung fibroblast cells (MRC5) indicated that while the compound exhibits biological activity against microbes, it also necessitates careful evaluation for potential cytotoxic effects.
Table 3: Cytotoxicity Results
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound G | MRC5 | >100 |
The results indicate that the compound shows low cytotoxicity at higher concentrations, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how structural modifications influence biological activity:
- Presence of Acetyl Group : Enhances lipophilicity and may improve membrane permeability.
- Thia Group : Contributes to antibacterial activity by interacting with bacterial cell walls.
- Triazatricyclo Framework : Essential for maintaining the overall structural integrity and biological function.
Case Studies
Research has shown that derivatives of this compound can lead to enhanced activity profiles:
- Study on Derivatives : A series of derivatives were synthesized and tested against various pathogens, demonstrating that small changes in substituents can significantly affect potency.
- Comparative Analysis : Compounds with different aromatic substitutions exhibited varying degrees of antibacterial efficacy, highlighting the importance of functional group positioning in biological activity.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers away from heat, moisture, and incompatible substances (e.g., oxidizing agents). Label containers with GHS hazard pictograms .
- Emergency Response : For spills, use inert absorbents (e.g., sand) and dispose of as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer :
- Multi-step Synthesis : Begin with acetylation of the triazatricyclo core, followed by sulfanyl group introduction via nucleophilic substitution. Final coupling with N-(2,4-difluorophenyl)acetamide is achieved using carbodiimide-mediated amidation .
- Key Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst for ester-to-amide conversion .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Confirm regiochemistry of the thia-triazatricyclo core using ¹H/¹³C NMR (e.g., δ 2.1 ppm for acetyl methyl protons) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 550.2 [M+H]⁺) .
- Chromatography : Use HPLC with a C18 column (90:10 acetonitrile/water) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) optimize the synthetic pathway or predict bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps in sulfanyl group incorporation .
- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina to prioritize derivatives for synthesis .
- COMSOL Simulations : Model reaction kinetics under varying temperatures/pressures to optimize yield .
Q. How can researchers resolve discrepancies in bioactivity data across in vitro and in vivo studies?
- Methodological Answer :
- Dose-Response Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify confounding factors (e.g., metabolite interference in vivo) .
Q. What in vitro models are suitable for assessing pharmacokinetic properties (e.g., metabolic stability, CYP inhibition)?
- Methodological Answer :
- Hepatic Microsomes : Incubate with human liver microsomes (HLMs) and NADPH to measure t₁/₂ and identify major metabolites via LC-MS/MS .
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to quantify IC₅₀ values .
Q. How can researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 14 days. Monitor degradation products via UPLC-PDA .
- Arrhenius Modeling : Use rate constants from accelerated stability studies (40°C, 75% RH) to predict shelf life at 25°C .
Q. What strategies are effective for elucidating the compound’s mechanism of action using spectroscopic methods?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
